molecular formula C15H13Cl2N3O3 B2810729 methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate CAS No. 1259166-80-7

methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate

Cat. No. B2810729
M. Wt: 354.19
InChI Key: VBUIVFUTJOWAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate, also known as chlorantraniliprole, is a novel insecticide that has gained significant attention in the scientific community due to its unique mechanism of action and high efficacy against a wide range of insect pests.

Mechanism Of Action

Chlorantraniliprole acts as a potent insecticide by targeting the ryanodine receptor (RyR) in insect muscle cells. This receptor plays a critical role in muscle contraction and is essential for normal insect physiology. Chlorantraniliprole binds to the RyR and causes a sustained release of calcium ions, leading to hypercontraction of the insect muscles and ultimately death. This unique mode of action makes methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamateliprole highly effective against insect pests while minimizing its impact on non-target organisms.

Biochemical And Physiological Effects

Chlorantraniliprole has been shown to have a minimal impact on non-target organisms, including mammals, birds, and fish. However, it can have some effects on beneficial insects such as honeybees and parasitoids, although these effects are generally minimal and depend on the specific application method and dosage used. Chlorantraniliprole is rapidly metabolized in mammals and excreted in the urine, with no evidence of accumulation in the body.

Advantages And Limitations For Lab Experiments

Chlorantraniliprole has several advantages for use in laboratory experiments, including its high potency against target pests, selectivity towards target organisms, and unique mode of action. However, it can be challenging to work with due to its low solubility in water and some organic solvents, which can limit its application in certain experimental settings.

Future Directions

There are several potential future directions for research on methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamateliprole, including the development of new formulations and application methods to enhance its efficacy and reduce its impact on non-target organisms. Other areas of research could include the investigation of potential resistance mechanisms in target pests, the development of new insecticides based on the same mode of action as methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamateliprole, and the exploration of its potential use in other areas such as agriculture, public health, and veterinary medicine.
Conclusion
In conclusion, methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamateliprole is a highly effective and selective insecticide that has gained significant attention in the scientific community due to its unique mode of action and high efficacy against a wide range of insect pests. Its use in laboratory experiments and potential applications in other areas make it an exciting area of research for the future.

Synthesis Methods

Chlorantraniliprole is synthesized through a multistep process that involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with 4-aminobenzonitrile to form 4-(3,6-dichloropyridine-2-amido)phenyl)acetonitrile. This intermediate is then reacted with methyl isocyanate and N-methylpyrrolidone to form the final product, methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate.

Scientific Research Applications

Chlorantraniliprole has been extensively studied for its efficacy against a wide range of insect pests, including lepidopteran, coleopteran, and hemipteran species. It has been shown to have a high level of selectivity towards target pests, with minimal impact on non-target organisms such as bees and beneficial insects. Chlorantraniliprole has also been studied for its potential use in integrated pest management programs, where it can be used in combination with other insecticides or biological control agents to enhance pest control efficacy.

properties

IUPAC Name

methyl N-[4-[(3,6-dichloropyridine-2-carbonyl)amino]phenyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O3/c1-20(15(22)23-2)10-5-3-9(4-6-10)18-14(21)13-11(16)7-8-12(17)19-13/h3-8H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUIVFUTJOWAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=N2)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate

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